3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester
Description
3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester is a methyl ester derivative of 3-oxopropanoic acid, featuring a 5-methylfuran-2-yl substituent at the β-position. This compound is structurally characterized by a β-keto ester moiety, which confers reactivity in nucleophilic additions and condensations.
Properties
IUPAC Name |
methyl 3-(5-methylfuran-2-yl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-6-3-4-8(13-6)7(10)5-9(11)12-2/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMSGVGRQJTUNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfurfural with malonic acid in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:
Reagents: 5-methylfurfural, malonic acid, base (e.g., sodium ethoxide), methanol
Conditions: Refluxing the reaction mixture, followed by acidification and esterification
Another method involves the use of a Wittig reaction, where 5-methylfurfural is reacted with a phosphonium ylide to form the desired ester. The reaction conditions for this method include:
Reagents: 5-methylfurfural, phosphonium ylide, base (e.g., sodium hydride)
Conditions: Room temperature reaction followed by purification through column chromatography
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-(5-Methyl-2-furyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(5-Methyl-2-furyl)-3-hydroxypropanoic acid methyl ester.
Substitution: Formation of halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions with biological molecules. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s key structural differentiator is the 5-methylfuran-2-yl group , which contrasts with substituents in analogs:
- 3-(4-Methoxyphenyl)-3-oxopropanoic acid methyl ester (CAS 22027-50-5): Replaces the furyl group with a methoxyphenyl ring, altering electronic properties (electron-donating methoxy vs. electron-rich furan) .
- Ethyl 3-(4-chlorophenyl)-3-oxopropanoate: Features a chloro-substituted phenyl group, increasing lipophilicity compared to furan derivatives .
Table 1: Structural Comparison of Selected Analogs
| Compound Name | Substituent | Ester Group | Key Features |
|---|---|---|---|
| 3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester | 5-Methylfuran-2-yl | Methyl | Electron-rich heterocycle, moderate polarity |
| 3-(4-Methoxyphenyl)-3-oxopropanoic acid methyl ester | 4-Methoxyphenyl | Methyl | Aromatic ring with electron-donating group |
| Ethyl 3-(5-ethylisoxazol-3-yl)-3-oxopropanoate | 5-Ethylisoxazol-3-yl | Ethyl | Nitrogen-containing heterocycle |
| Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | 4-Chlorophenyl | Ethyl | Halogenated aromatic, high lipophilicity |
Physicochemical Properties
- Solubility : The methyl ester group generally enhances solubility in organic solvents compared to free acids. Ethyl esters (e.g., ) may exhibit lower solubility in polar solvents due to increased hydrophobicity .
- Reactivity: The β-keto ester moiety enables keto-enol tautomerism, facilitating reactions like Michael additions. The 5-methylfuran-2-yl group’s electron density may enhance nucleophilic reactivity at the β-position compared to phenyl analogs .
Biological Activity
3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester is a compound of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological activities, including antimicrobial, anti-inflammatory, and metabolic effects, supported by relevant data and case studies.
The compound features a furan ring, which is known for its reactivity and biological significance. The methyl ester functional group contributes to its solubility and bioavailability. Its structural formula can be represented as:
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated that the compound showed effective inhibition against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) was found to be as low as 1.25 mg/mL for these strains .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 1.25 |
| Enterococcus faecalis | 1.25 |
| Escherichia coli | Higher than 2.5 |
| Pseudomonas aeruginosa | Higher than 2.5 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, potentially through the modulation of NF-kB signaling pathways. This effect indicates a promising role in treating inflammatory diseases.
Metabolic Effects
Recent studies have explored the compound's impact on lipid metabolism. In an animal model, administration of the compound prevented diet-induced hepatic lipid accumulation and insulin resistance. The mechanism involves the inhibition of acetyl-CoA carboxylase (ACC), which leads to increased fatty acid oxidation and production of fibroblast growth factor 21 (FGF21), a key regulator in lipid metabolism .
Case Studies
- Case Study on Antimicrobial Activity : In a controlled laboratory setting, researchers tested the efficacy of this compound against a panel of bacterial strains. The results confirmed its potent activity against S. aureus, supporting its potential use as an antibacterial agent in clinical settings.
- Metabolic Study in Mice : A study involving CD1 male mice injected with the compound at a dosage of 6 mg/kg showed significant improvements in metabolic parameters compared to control groups fed a high-fat diet for five weeks. The treated group exhibited enhanced hepatic lipid clearance and reduced liver fat accumulation .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Electrophilic Reactions : The furan ring acts as an electrophile, engaging in nucleophilic addition reactions with biological molecules.
- Enzyme Inhibition : It inhibits ACC, leading to altered lipid metabolism pathways.
- Cytokine Modulation : The compound may modulate cytokine production, contributing to its anti-inflammatory effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| Ethyl 3-(5-Methyl-2-furyl)-3-oxopropanoate | Ethyl instead of methyl ester | Similar antimicrobial properties |
| Methyl 3-(5-Hydroxymethyl-2-furyl)acrylate | Hydroxymethyl group at the furan ring | Enhanced antioxidant activity |
| 5-Methyl-2-furylacetic acid | Lacks ester group | Limited biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
